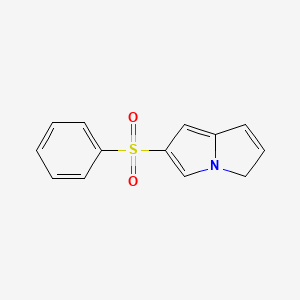
6-(Benzenesulfonyl)-3H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenylsulfonyl)-3H-pyrrolizine is a heterocyclic compound characterized by a pyrrolizine core substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylsulfonyl)-3H-pyrrolizine typically involves the reaction of pyrrolizine derivatives with phenylsulfonyl chloride under basic conditions. A common method includes the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 6-(Phenylsulfonyl)-3H-pyrrolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Phenylsulfonyl)-3H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the compound, facilitating nucleophilic attack.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolizine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Phenylsulfonyl)-3H-pyrrolizine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Phenylsulfonyl)-3H-pyrrolizine largely depends on its interaction with biological targets. The phenylsulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolizine core may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are ongoing, with some research suggesting interactions with key enzymes involved in cell signaling and metabolism.
Comparison with Similar Compounds
Phenylsulfonylacetophenone: Another sulfone-containing compound with different reactivity and applications.
Phenylsulfonylpyridine: Shares the phenylsulfonyl group but has a pyridine core instead of pyrrolizine.
Phenylsulfonylbenzene: A simpler structure with only the phenylsulfonyl group attached to a benzene ring.
Uniqueness: 6-(Phenylsulfonyl)-3H-pyrrolizine is unique due to its combination of the pyrrolizine core and the phenylsulfonyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
90601-70-0 |
|---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-3H-pyrrolizine |
InChI |
InChI=1S/C13H11NO2S/c15-17(16,12-6-2-1-3-7-12)13-9-11-5-4-8-14(11)10-13/h1-7,9-10H,8H2 |
InChI Key |
KVXGLFKKEDVZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC(=CN21)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















